molecular formula C9H17NO3 B6227885 tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate CAS No. 1936305-51-9

tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate

Cat. No.: B6227885
CAS No.: 1936305-51-9
M. Wt: 187.2
InChI Key:
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Description

tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate is an organic compound with the molecular formula C9H17NO2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an appropriate alkylating agent. One common method involves the reaction of tert-butyl carbamate with 2-methylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate is unique due to its specific structure, which provides stability and reactivity, making it an ideal protecting group in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

CAS No.

1936305-51-9

Molecular Formula

C9H17NO3

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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